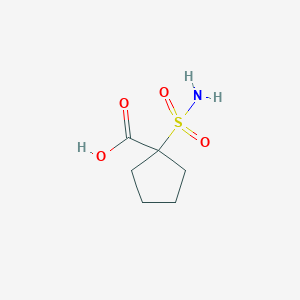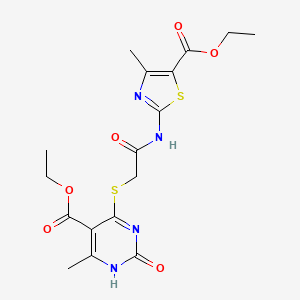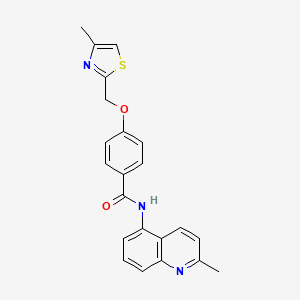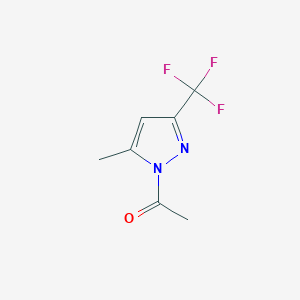
1-Sulfamoylcyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Sulfamoylcyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C6H11NO4S and a molecular weight of 193.22 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11NO4S/c7-12(10,11)6(5(8)9)3-1-2-4-6/h1-4H2,(H,8,9)(H2,7,10,11) . This indicates that the molecule consists of a cyclopentane ring with a carboxylic acid (-COOH) and a sulfamoyl (-SO2NH2) group attached to the same carbon atom .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
- Nano Organo Solid Acids Synthesis : 1-Sulfamoylcyclopentane-1-carboxylic acid derivatives, specifically 2-carbamoylhydrazine-1-sulfonic acid and carbamoylsulfamic acid, have been synthesized and characterized, showing potential for catalytic applications in various organic syntheses, including the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives under mild and green conditions (Zolfigol et al., 2015).
Environmental and Biological Impact Studies
- Toxicokinetics and Modes of Action : Studies on perfluoroalkyl acid salts and derivatives, including compounds similar to this compound, focus on their environmental persistence, presence in humans and wildlife, and toxic effects. The understanding of their toxicokinetic profiles among different species and the biological processes responsible for observed effects are of significant interest (Andersen et al., 2008).
Molecular and Chemical Characterization
- Molecular Structure Studies : Research on molecules similar to this compound, like (1S,3R)-3-carbamoyl-2,2,3-trimethylcyclopentane-1-carboxylic acid, includes detailed molecular characterization through various techniques such as IR, NMR, mass spectrometry, and X-ray diffraction (Huang et al., 2003).
Biodegradation Studies
- Microbial Degradation of Polyfluoroalkyl Chemicals : The environmental biodegradability of polyfluoroalkyl chemicals, which include compounds structurally related to this compound, is a significant research area. Studies focus on their transformation into perfluoroalkyl carboxylic and sulfonic acids and the role of microbial degradation in this process (Liu & Mejia Avendaño, 2013).
Catalytic Alternatives
- Catalyst for Acetolysis Reaction : Sulfamic acid, a compound related to this compound, has been used as an efficient catalyst for the acetolysis of cyclic ethers, suggesting potential alternative uses for similar compounds in organic reactions (Wang et al., 2004).
Biological Activity
- Study of Biological Activity : Aminoester derivatives of 1-arylcyclopentane-1-carboxylic acids, structurally related to this compound, have been synthesized and evaluated for their sympatholytic and adrenolytic activities, demonstrating potential biological applications (Aghekyan et al., 2019).
PPARalpha Activation Studies
- Activation of Peroxisome Proliferator-Activated Receptor Alpha : Perfluoroalkyl acids, related to this compound, have been studied for their ability to activate PPARalpha, a nuclear receptor, in animal models. This research aids in understanding the mechanism of action of these compounds and their potential effects on health (Wolf et al., 2008).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-sulfamoylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c7-12(10,11)6(5(8)9)3-1-2-4-6/h1-4H2,(H,8,9)(H2,7,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSLOFTVRAVHTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(1H-imidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2403386.png)
![2-(2-([2-(4-Methoxyphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)ethanol](/img/structure/B2403387.png)
![2-benzylsulfanyl-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-oxadiazole](/img/structure/B2403388.png)


![2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2403396.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2403399.png)
![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2403400.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(3,4,5-trifluorophenyl)acetic acid](/img/structure/B2403402.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2403405.png)
![(1S,4S)-2-(2,2-difluoroethyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2403406.png)

![7-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2403408.png)
